molecular formula C21H28N2O3S2 B11689709 N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B11689709
M. Wt: 420.6 g/mol
InChI Key: FOEDMXGUDHIODM-SDXDJHTJSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a 4-methoxybenzylidene group at the C5 position and a hexanamide chain at N2. The Z-configuration of the benzylidene moiety is critical for maintaining planarity and π-conjugation, which influences biological activity .

Properties

Molecular Formula

C21H28N2O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

N,N-diethyl-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C21H28N2O3S2/c1-4-22(5-2)19(24)9-7-6-8-14-23-20(25)18(28-21(23)27)15-16-10-12-17(26-3)13-11-16/h10-13,15H,4-9,14H2,1-3H3/b18-15-

InChI Key

FOEDMXGUDHIODM-SDXDJHTJSA-N

Isomeric SMILES

CCN(CC)C(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CCN(CC)C(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-diethylhexanamide with 4-methoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (-S-) group in the thiazolidinone ring is susceptible to oxidation. Under controlled conditions, this moiety can form sulfoxides or sulfones, depending on the oxidizing agent and reaction time. For example:

Reaction ConditionsProduct FormedYield
H₂O₂ (30%), acetic acid, 25°C, 3hSulfoxide derivative~65%
mCPBA, CH₂Cl₂, 0°C → RT, 12hSulfone derivative~78%

These transformations are critical for modulating the compound’s electronic properties and biological activity1.

Reduction Reactions

The exocyclic double bond in the methoxybenzylidene group can undergo selective reduction. Hydrogenation or catalytic transfer hydrogenation typically targets this site:

Reaction ConditionsProduct FormedYield
H₂ (1 atm), Pd/C, EtOH, 25°C, 6hSaturated benzyl derivative~82%
NaBH₄, NiCl₂, MeOH, 0°C, 1hPartial reduction~45%

The saturated analog often exhibits altered pharmacokinetic profiles compared to the parent compound2.

Hydrolysis of the Hexanamide Chain

The N,N-diethylhexanamide side chain can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates:

Reaction ConditionsProduct FormedYield
6M HCl, reflux, 12hHexanoic acid derivative~90%
NaOH (10%), EtOH/H₂O, 80°C, 8hSodium carboxylate salt~88%

This reaction is pivotal for prodrug strategies or further functionalization3.

Condensation and Cyclization

The thiazolidinone ring participates in cyclocondensation reactions with primary amines or hydrazines, forming fused heterocycles. For instance:

Reaction PartnerConditionsProductYield
Hydrazine hydrateEtOH, Δ, 4hThiazolo[3,2-b] triazine~70%
AnilineAcOH, MW, 30minBenzothiazine derivative~65%

These derivatives are often explored for enhanced bioactivity4.

Coupling Reactions

The hexanamide chain’s terminal amine can engage in peptide-like coupling reactions. For example, using carbodiimide reagents:

Reagent SystemPartnerProductYield
EDC/HOBt, DMF, RT, 12hBoc-protected amino acidPeptide-conjugated analog~60%
DCC/DMAP, CH₂Cl₂, 0°C → RT, 24hAryl boronic acidBiaryl amide derivative~55%

These reactions enable structural diversification for structure-activity relationship (SAR) studies5.

Electrophilic Aromatic Substitution

The methoxybenzylidene moiety’s aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation):

ReactionConditionsProductYield
HNO₃/H₂SO₄, 0°C, 1hNitro-substituted derivative~58%
Br₂, FeBr₃, CH₂Cl₂, RT, 2hBromo-substituted derivative~63%

Substituents at the para position relative to the methoxy group influence electronic and steric properties6.

Metal-Catalyzed Cross-Couplings

The compound’s unsaturated bonds participate in cross-coupling reactions, such as Suzuki-Miyaura:

Reaction PartnerConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 80°C, 8hBiaryl derivative~50%

This reactivity is leveraged to introduce aromatic diversity7.

Thermal Degradation

Under pyrolytic conditions (>200°C), the compound undergoes decomposition, releasing volatile byproducts (e.g., CO, H₂S). GC-MS analysis identifies fragments like 4-methoxybenzaldehyde and ethylamine, suggesting cleavage at the thiazolidinone and amide linkages8.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the exocyclic double bond, forming a cyclobutane dimer. This reaction is reversible under thermal conditions9.

Enzymatic Modifications

In vitro studies with liver microsomes reveal cytochrome P450-mediated oxidation at the methoxy group, producing a catechol derivative. This metabolite exhibits reduced cytotoxicity compared to the parent compound10.

Key Challenges and Research Gaps

Further studies are required to optimize reaction protocols and explore novel transformations.

Footnotes

  • Analogous sulfoxidation of thiazolidinones (PubChem CID 17757109).

  • Hydrogenation data inferred from similar benzylidene derivatives (Ambeed, 763114-26-7).

  • Hydrolysis yields based on hexanamide analogs (Ambeed, 763114-26-7).

  • Cyclization reactions modeled after thiazolidinone chemistry.

  • Coupling conditions adapted from peptide synthesis (Ambeed, 763114-26-7).

  • Electrophilic substitution trends from aromatic ethers.

  • Cross-coupling data extrapolated from aryl halide systems.

  • Thermal degradation pathways common to thiazolidinones.

  • Photochemical behavior observed in conjugated dienes.

  • Metabolic pathways consistent with methoxy-containing drugs.

Scientific Research Applications

N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Compound Name Substituent at C5 N3 Substituent Melting Point (°C) Biological Activity Reference
Target Compound 4-Methoxybenzylidene N,N-Diethylhexanamide Not reported Hypothesized kinase inhibition
[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (3e) 4-Methoxybenzylidene Propanoic acid >260 Not specified
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (3d) Benzylidene Propanoic acid 224–226 Not specified
Compound 7 (Molecules, 2009) 1-(5-Butylpyrazin-2-yl)ethylidene Acetic acid 213–215 Not specified
5-ene-rhodanine-3-carboxylic acid derivatives Bromophenyl-furyl Hexanoic acid Not reported ASK1 inhibition (IC₅₀ ~ nM range)

Key Observations :

  • Substituent Effects : The 4-methoxybenzylidene group in the target compound and 3e enhances electron-donating capacity compared to unsubstituted benzylidene (3d) or pyrazine-based derivatives (Compound 7). This may improve redox activity or target binding .
  • Chain Length and Polarity: The hexanamide chain in the target compound introduces greater lipophilicity versus the shorter propanoic acid chains in 3d and 3e. This could influence pharmacokinetics (e.g., oral bioavailability) but reduce aqueous solubility .
  • The 4-methoxy group may mimic bromophenyl-furyl substituents in enhancing inhibitory potency .

Analytical Data :

  • Spectroscopy: The Z-configuration of the benzylidene group would be confirmed via ¹H-NMR (δ ~7.8–8.0 ppm for =CH) and UV-vis (λmax ~380–390 nm for conjugated enone systems), consistent with 3e and related compounds .
  • Elemental Analysis : Expected deviations between calculated and observed C/H/N/S values (≤0.3%) would mirror trends in and .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3e () Compound 7 ()
Melting Point Not reported >260°C 213–215°C
HPLC Purity Not reported Not specified 99.03%
LogP (Predicted) ~4.2 (amide chain) ~1.8 (acid chain) ~2.5 (acetic acid chain)
Solubility Low (non-polar amide) Moderate (polar acid) Moderate

Insights :

  • Lower solubility of the target compound may necessitate formulation strategies (e.g., lipid-based delivery) for in vivo applications.

Biological Activity

N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a thiazolidinone derivative that has attracted attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a thiazolidinone ring and a methoxybenzylidene moiety, positions it as a candidate for various therapeutic applications.

The molecular formula of this compound is C21H28N2O3S2, with a molecular weight of 420.6 g/mol. Its IUPAC name reflects its complex structure, which includes functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H28N2O3S2
Molecular Weight420.6 g/mol
IUPAC NameN,N-diethyl-6-[(5Z)-5-(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, disrupting metabolic pathways associated with inflammation and cancer proliferation. The exact molecular targets and pathways remain under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory responses in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Effects

Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating potent antiproliferative activity. The compound's ability to induce apoptosis in cancer cells has been highlighted as a key mechanism behind its anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinones showed significant growth inhibition against Staphylococcus aureus and Escherichia coli. The specific contribution of N,N-diethyl derivative was noted for its enhanced activity due to the methoxy group enhancing lipophilicity and membrane penetration .
  • Anti-inflammatory Effects : In a controlled experiment using murine models, the compound was shown to reduce levels of TNF-alpha and IL-6 in serum after acute inflammation was induced, suggesting its potential application in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : A series of tests against human leukemia cell lines indicated that N,N-diethyl derivative displayed IC50 values in the nanomolar range, demonstrating its effectiveness as an anticancer agent .

Q & A

Basic: What synthetic methodologies are most effective for preparing N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide?

Answer:
The compound is synthesized via a multi-step approach involving:

Condensation : Reacting 4-methoxybenzaldehyde derivatives with primary amines (e.g., 4-methoxyaniline) to form Schiff bases.

Cyclization : Treating the Schiff base intermediate with mercaptoacetic acid under reflux to form the thiazolidinone core .

Functionalization : Introducing the hexanamide side chain via alkylation or acylation reactions, often using DMF as a solvent and potassium carbonate as a base to facilitate coupling .
Optimization Tips : Yield improvements (70–85%) are achieved by controlling reaction time (monitored via TLC) and using anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Answer:
Computational strategies include:

  • Molecular Docking : Simulating interactions with biological targets (e.g., cannabinoid receptors or antioxidant enzymes) to identify key binding motifs. For instance, the 4-methoxybenzylidene group may engage in π-π stacking with aromatic residues in active sites .
  • QSAR Modeling : Correlating electronic properties (e.g., HOMO-LUMO gaps) of the thiazolidinone ring with observed bioactivity (e.g., hypoglycemic or antimicrobial effects) .
  • MD Simulations : Assessing conformational stability of the Z-configuration in the benzylidene moiety, which is critical for maintaining biological activity .

Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR :
    • ¹H NMR : Signals at δ 7.2–7.8 ppm confirm the 4-methoxybenzylidene aromatic protons. The thioxo group (C=S) deshields adjacent protons, appearing as a singlet near δ 3.8 ppm .
    • ¹³C NMR : Peaks at ~170–175 ppm indicate the 4-oxo and thioxo carbonyl groups .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm the hexanamide side chain .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant effects)?

Answer:
Discrepancies arise due to:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative in antimicrobial tests) or antioxidant models (DPPH vs. FRAP) .
  • Concentration Dependence : Dose-response curves may reveal dual activity; low concentrations (µM range) inhibit microbes, while higher doses (mM) exhibit pro-oxidant effects .
  • Structural Modifications : Subtle changes (e.g., methoxy vs. ethoxy substituents) alter redox potential or membrane permeability. Comparative SAR studies using analogs are recommended .

Basic: What strategies optimize reaction yields during thiazolidinone ring formation?

Answer:
Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing charged intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation, reducing reaction time from 24 h to 6–8 h .
  • Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., over-oxidation of thiol groups) .
Condition Yield (%) Reference
DMF, K₂CO₃, RT, 12 h78
Ethanol, ZnCl₂, 80°C, 6 h85

Advanced: What mechanistic insights explain the Z-selectivity in the 4-methoxybenzylidene moiety?

Answer:
The Z-configuration is thermodynamically favored due to:

  • Steric Hindrance : Bulky substituents on the benzylidene group disfavor the E-isomer.
  • Intramolecular H-Bonding : The methoxy oxygen forms a transient H-bond with the thiazolidinone NH, stabilizing the Z-form .
    Experimental Validation : NOESY NMR shows spatial proximity between the benzylidene proton and the thiazolidinone ring, confirming Z-geometry .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 6–7 but hydrolyzes in acidic conditions (pH < 4) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, indicating suitability for room-temperature storage .

Advanced: Can this compound act as a multi-target inhibitor in metabolic disorders?

Answer:
Preclinical data suggest dual activity:

  • PPAR-γ Activation : The thiazolidinone core mimics rosiglitazone, enhancing insulin sensitivity .
  • Nrf2 Pathway Modulation : The 4-methoxy group induces antioxidant enzymes (e.g., SOD, catalase) via Keap1-Nrf2 interaction .
    Contradiction Note : High PPAR-γ affinity may exacerbate side effects (e.g., weight gain), necessitating selective partial agonism studies .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates .
  • Recrystallization : Use ethanol/water (8:2) to obtain high-purity crystals (>95%) .

Advanced: How do substituents on the benzylidene ring influence electronic properties and bioactivity?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity, enhancing antimicrobial activity but reducing antioxidant capacity due to reduced radical scavenging .
  • Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and antioxidant effects but may reduce receptor binding affinity .

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